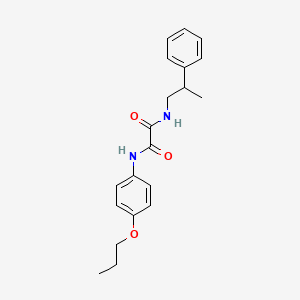

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide

説明

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide, also known as FTY720, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its exploration in various other fields of research.

作用機序

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid signaling molecule that regulates various physiological processes, including immune cell trafficking, angiogenesis, and neuronal development. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide is phosphorylated by sphingosine kinase 2 to form N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide-phosphate, which acts as an agonist of S1P receptors. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide-phosphate induces internalization and degradation of S1P receptors, thereby preventing their activation by endogenous S1P. This results in the sequestration of lymphocytes in lymph nodes and the inhibition of angiogenesis and tumor growth.

Biochemical and Physiological Effects:

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects on cells and tissues. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to inhibit angiogenesis by reducing the expression of pro-angiogenic factors and inducing the expression of anti-angiogenic factors. In addition, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to modulate the immune response by reducing the number of circulating lymphocytes and preventing their migration to sites of inflammation.

実験室実験の利点と制限

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments, including its well-established synthesis method and its ability to induce specific biological effects. However, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for the exploration of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide in scientific research. One potential direction is the development of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another potential direction is the exploration of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide in combination with other therapeutic agents for the treatment of various diseases. Finally, the potential use of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide as a diagnostic tool for the detection of specific diseases, such as cancer, is an area of future research.

科学的研究の応用

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has shown promising results in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to reduce the number and severity of relapses in patients with multiple sclerosis by modulating the immune response.

In oncology, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been explored as a potential anti-cancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby reducing tumor growth.

In immunology, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been studied for its immunomodulatory effects. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to induce lymphocyte sequestration in lymph nodes, thereby reducing the number of circulating lymphocytes and preventing their migration to sites of inflammation. This mechanism of action has been explored in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

特性

IUPAC Name |

N-(2-phenylpropyl)-N'-(4-propoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-25-18-11-9-17(10-12-18)22-20(24)19(23)21-14-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLZZXJKLOYYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

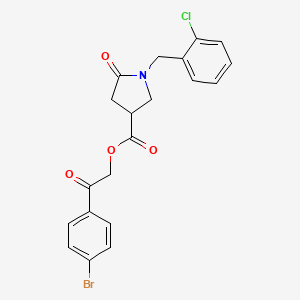

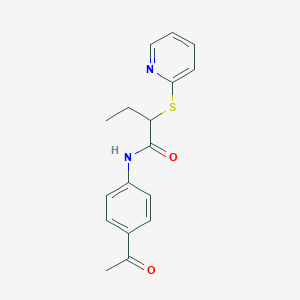

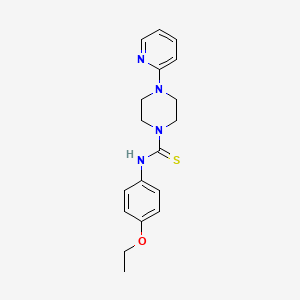

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethoxy-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4014386.png)

![ethyl 4-methyl-2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4014389.png)

![2-chloro-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-4,5-difluorobenzamide](/img/structure/B4014394.png)

![6-(1-hydroxy-1-methylethyl)-1-methyl-2-oxabicyclo[3.3.1]nonan-3-one](/img/structure/B4014404.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone](/img/structure/B4014411.png)

![10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014412.png)

![ethyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4014424.png)

![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)

![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)

![1-cycloheptyl-5-(1-{[2-(1H-indol-3-yl)ethyl]amino}propylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4014444.png)